![molecular formula C9H14N2O2 B4844417 2-ethyl-N-3-isoxazolylbutanamide](/img/structure/B4844417.png)
2-ethyl-N-3-isoxazolylbutanamide
Overview
Description
2-ethyl-N-3-isoxazolylbutanamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. P2X7 receptor is an ATP-gated ion channel that is widely expressed in immune cells and plays a crucial role in inflammation, immune response, and cell death. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cancer.
Mechanism of Action
2-ethyl-N-3-isoxazolylbutanamide is a selective antagonist of the P2X7 receptor, which is an ATP-gated ion channel that is widely expressed in immune cells. P2X7 receptor activation leads to the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, and the induction of cell death. 2-ethyl-N-3-isoxazolylbutanamide blocks the activation of P2X7 receptor, leading to the inhibition of pro-inflammatory cytokine release and cell death.
Biochemical and Physiological Effects
2-ethyl-N-3-isoxazolylbutanamide has been shown to have several biochemical and physiological effects. In animal models, 2-ethyl-N-3-isoxazolylbutanamide has been shown to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines. 2-ethyl-N-3-isoxazolylbutanamide has also been shown to inhibit the growth of cancer cells by inducing cell death and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
2-ethyl-N-3-isoxazolylbutanamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the P2X7 receptor, which allows for the specific targeting of this receptor. 2-ethyl-N-3-isoxazolylbutanamide also has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for the study of 2-ethyl-N-3-isoxazolylbutanamide. One direction is the development of more potent and selective P2X7 receptor antagonists. Another direction is the investigation of the potential therapeutic applications of 2-ethyl-N-3-isoxazolylbutanamide in other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, the development of novel drug delivery systems for 2-ethyl-N-3-isoxazolylbutanamide could improve its efficacy and reduce its limitations in lab experiments.
Scientific Research Applications
2-ethyl-N-3-isoxazolylbutanamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cancer. In preclinical studies, 2-ethyl-N-3-isoxazolylbutanamide has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. 2-ethyl-N-3-isoxazolylbutanamide has also been shown to inhibit the growth of cancer cells in vitro and in animal models.
properties
IUPAC Name |
2-ethyl-N-(1,2-oxazol-3-yl)butanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-7(4-2)9(12)10-8-5-6-13-11-8/h5-7H,3-4H2,1-2H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAPIPDYKSTTMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NOC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-(1,2-oxazol-3-yl)butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.